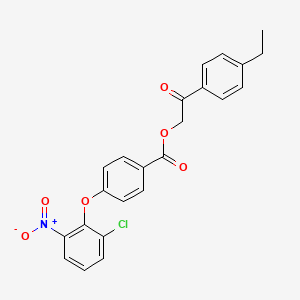
2-(4-ethylphenyl)-2-oxoethyl 4-(2-chloro-6-nitrophenoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethylphenyl)-2-oxoethyl 4-(2-chloro-6-nitrophenoxy)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as "ENB," and it has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of ENB is not well understood. However, studies have shown that ENB exerts its biological activities by inhibiting specific enzymes or proteins. For instance, ENB has been found to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and repair. ENB has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system.
Biochemical and Physiological Effects:
ENB has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that ENB inhibits the growth of cancer cells, viruses, and bacteria. ENB has also been found to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that ENB has herbicidal and insecticidal properties.
Vorteile Und Einschränkungen Für Laborexperimente
ENB has several advantages and limitations for lab experiments. One of the main advantages is that ENB is relatively easy to synthesize and purify. Additionally, ENB has a high melting point, which makes it easy to handle and store. However, one of the main limitations of ENB is that its mechanism of action is not well understood, which makes it challenging to design experiments that can elucidate its biological activities.
Zukünftige Richtungen
There are several future directions for research on ENB. One of the most promising areas of research is the development of ENB-based drugs for the treatment of cancer, viral infections, and bacterial infections. Additionally, there is a need for further studies to elucidate the mechanism of action of ENB and to identify its molecular targets. Furthermore, research is needed to explore the potential use of ENB as a herbicide, insecticide, and polymer stabilizer. Finally, there is a need for studies to investigate the environmental impact of ENB and its potential toxicity to humans and other organisms.
Conclusion:
In conclusion, ENB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ENB has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential applications of ENB and to identify its molecular targets.
Synthesemethoden
The synthesis of ENB involves the reaction of 4-(2-chloro-6-nitrophenoxy)benzoic acid with 2-(4-ethylphenyl)-2-oxoacetic acid in the presence of a coupling agent such as DCC (N,N’-dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). This reaction leads to the formation of ENB as a white crystalline solid with a melting point of 105-107°C.
Wissenschaftliche Forschungsanwendungen
ENB has been extensively studied for its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, ENB has been investigated for its anticancer, antiviral, and antibacterial activities. In agrochemicals, ENB has been studied for its herbicidal and insecticidal properties. In materials science, ENB has been explored for its potential use as a polymer stabilizer.
Eigenschaften
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 4-(2-chloro-6-nitrophenoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO6/c1-2-15-6-8-16(9-7-15)21(26)14-30-23(27)17-10-12-18(13-11-17)31-22-19(24)4-3-5-20(22)25(28)29/h3-13H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHLFQMPPSVSCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6106207.png)
![2-[4-(3,5-difluorobenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6106213.png)
![N'-(2-chlorophenyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6106220.png)

![2-(methoxymethyl)-7-(3-methylbutyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6106243.png)
![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]ethanamine](/img/structure/B6106252.png)
![3-(4-chlorophenyl)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6106262.png)
![dimethyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate](/img/structure/B6106270.png)
![N-(5-fluoro-2-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B6106276.png)
![dimethyl 4-[3-(benzyloxy)phenyl]-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6106279.png)
![{3-(2,4-difluorobenzyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanol](/img/structure/B6106289.png)
![5-{[4-(1-adamantyl)piperazin-1-yl]sulfonyl}-2-chloro-N-phenylbenzamide](/img/structure/B6106297.png)
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-methoxyphenyl)-N-methylethanamine](/img/structure/B6106302.png)
![7-(4-methoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6106309.png)